N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide
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Overview
Description
N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzylic alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzylic alcohols or ketones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound for developing new drugs due to its complex structure and potential biological activity.
Material Science: The unique combination of aromatic and heterocyclic structures makes it suitable for use in organic electronics and other advanced materials.
Biological Research: It can be used to study the interactions of complex organic molecules with biological targets, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-chloro-N-tert-butyl-benzamide
- N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-bromo-N-tert-butyl-benzamide
Uniqueness
N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
5914-32-9 |
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Molecular Formula |
C26H29FN2O2S |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[2-[benzyl-[(5-methylthiophen-2-yl)methyl]amino]-2-oxoethyl]-N-tert-butyl-4-fluorobenzamide |
InChI |
InChI=1S/C26H29FN2O2S/c1-19-10-15-23(32-19)17-28(16-20-8-6-5-7-9-20)24(30)18-29(26(2,3)4)25(31)21-11-13-22(27)14-12-21/h5-15H,16-18H2,1-4H3 |
InChI Key |
UBVNVDYXQWDTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CN(CC2=CC=CC=C2)C(=O)CN(C(=O)C3=CC=C(C=C3)F)C(C)(C)C |
Origin of Product |
United States |
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